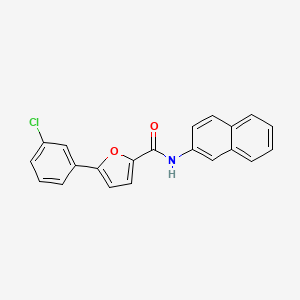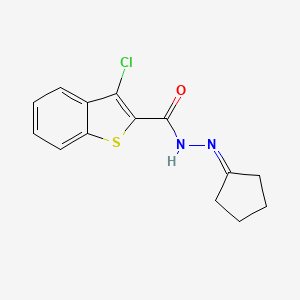
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as DMNTB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
科学的研究の応用
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been widely used in scientific research due to its ability to modulate the activity of certain ion channels. It has been found to be a potent blocker of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has also been shown to modulate the activity of other ion channels, such as the acid-sensing ion channel 3 (ASIC3), the voltage-gated sodium channel Nav1.8, and the voltage-gated potassium channel Kv1.1.
作用機序
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide exerts its effects by binding to the pore region of the ion channel and blocking ion flux. It has been shown to be a non-competitive antagonist of TRPV1 and a voltage-dependent blocker of Nav1.8. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has also been found to modulate the gating kinetics of ASIC3 and Kv1.1.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of inflammatory mediators, such as prostaglandins and cytokines, from immune cells. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has also been found to reduce the excitability of sensory neurons, which can lead to the alleviation of pain. In addition, 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been found to have anti-convulsant and neuroprotective effects.
実験室実験の利点と制限
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has several advantages for lab experiments. It is a potent and selective blocker of certain ion channels, which makes it a useful tool for studying the function of these channels. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has also been found to have low toxicity and good solubility in aqueous solutions. However, 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has some limitations for lab experiments. It has been found to have a short half-life in vivo, which can limit its use in certain experiments. In addition, 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been found to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide. One direction is to investigate its effects on other ion channels and receptors. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which can help to optimize its use in animal models. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide may also have potential therapeutic applications, such as in the treatment of pain and epilepsy. Therefore, further research is needed to explore its therapeutic potential.
合成法
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide can be synthesized using various methods. One of the most common methods is the reaction of 3,4-dimethylaniline with 1,1,3,3-tetramethylbutyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using column chromatography.
特性
IUPAC Name |
3,4-dimethyl-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-12-8-9-14(10-13(12)2)15(19)18-17(6,7)11-16(3,4)5/h8-10H,11H2,1-7H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFSCGZFQYWQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)(C)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)

![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5871488.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5871499.png)
![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)
![N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5871515.png)
![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)

![N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5871534.png)